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molecular formula C14H12O3 B2419632 Methyl 3-hydroxy-5-phenylbenzoate CAS No. 49843-53-0

Methyl 3-hydroxy-5-phenylbenzoate

Cat. No. B2419632
M. Wt: 228.247
InChI Key: WVBJYTHKCQRAIE-UHFFFAOYSA-N
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Patent
US05824691

Procedure details

To a solution of methyl 3-benzyloxy-5-phenylbenzoate (10 g) in acetic acid (300 ml) was added 10% palladium on carbon (1 g), and the mixture was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue were added ethyl acetate and water, and adjusted to pH 5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-hydroxy-5-phenylbenzoate.
Name
methyl 3-benzyloxy-5-phenylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
methyl 3-benzyloxy-5-phenylbenzoate
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate and water
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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